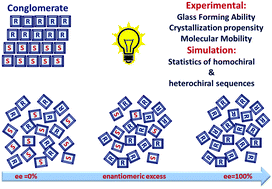Impact of chirality on the amorphous state of conglomerate forming systems: a case study of N-acetyl-α-methylbenzylamine†
Physical Chemistry Chemical Physics Pub Date: 2021-10-05 DOI: 10.1039/D1CP03843E
Abstract
The present work aims at addressing the issue of molecular handedness in glassy and liquid states and its impact on heterogeneous equilibrium. For this purpose, we evaluated the glass forming ability (GFA), crystallization propensity, molecular mobility and hydrogen bonding structure of a chiral conglomerate forming system, N-acetyl-α-methylbenzylamine (Nac-MBA), at various enantiomeric excesses (ees) using experimental and computational techniques. We revealed that the rich relaxational landscape (Debye (D), α, βJG and ϒ) and the temperature dependence of the time scale of each process were insensitive to chirality. The most remarkable impact of chirality was expressed on the GFA and the recrystallization of heterochiral arrangements. In fact the GFA increases with decreasing ee, while the crystallization propensity increases with increasing ee. The counter enantiomer acted as a disruptor of crystallization and favored the glass formation upon cooling. The molecular dynamics simulation (MDS) results on the architecture of chiral sequences showed that homochiral sequences were more favorable when compared to heterochiral ones in the liquid state. However, this predisposition to form homochiral sequences in the liquid state was not the precursor of the future crystalline structure, since the liquid or the glassy system recrystallizes as heterochiral sequences. As per our understanding the crystallization was mostly controlled by the mean free migration path of an enantiomer to build homochiral or heterochiral sequences. In the present case, it seems that the mean free migration path achieved by an enantiomer for heterochiral sequences is shorter compared to homochiral arrangements in such a way that the crystallization of the metastable racemic compound is kinetically more favorable.


Recommended Literature
- [1] Superior catalytic performance of a CoOx/Sn–CeO2 hybrid material for catalytic diesel soot oxidation†
- [2] Metal sulfide-based nanomaterials for electrochemical CO2 reduction
- [3] A facile intracellular fluorescent probe for detection of hydrazine and its application†
- [4] Ultrathin single crystal ZnS nanowires
- [5] Analytical chemistry
- [6] Construction of coumarin-based cross-linked micelles with pH responsive hydrazone bond and tumor targeting moiety†
- [7] Cycloheptatriene and tropylium metal complexes. Part VI. Tropone and alkoxycycloheptatriene complexes of tricarbonylchromium
- [8] Atmospheric pressure synthesis of nanosized ZSM-5 with enhanced catalytic performance for methanol to aromatics reaction†
- [9] Nanolayered cobalt–molybdenum sulphides (Co–Mo–S) catalyse borrowing hydrogen C–S bond formation reactions of thiols or H2S with alcohols†
- [10] Binder-free mechanochemical metal–organic framework nanocrystal coatings†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 18860-78-1
-
CAS no.: 135861-49-3









